molecular formula C6H14IN B13136238 6-Iodohexan-1-amine

6-Iodohexan-1-amine

Cat. No.: B13136238
M. Wt: 227.09 g/mol
InChI Key: ZDASKIFVQMLGCC-UHFFFAOYSA-N
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Description

6-Iodohexan-1-amine: is an organic compound characterized by the presence of an iodine atom attached to a six-carbon chain with a terminal amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Iodohexan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 6-iodohexan-1-ol with ammonia or an amine. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction of 6-iodohexan-1-ol with an excess of ammonia in a continuous flow reactor can be employed to achieve high yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Iodohexan-1-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form hexylamine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products:

    Nucleophilic Substitution: Products include 6-hydroxyhexan-1-amine, 6-cyanohexan-1-amine, and 6-thiohexan-1-amine.

    Oxidation: Products include 6-hexanone and 6-hexanenitrile.

    Reduction: The major product is hexylamine.

Scientific Research Applications

Chemistry: 6-Iodohexan-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized amines, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated amines on cellular processes. It can be incorporated into biomolecules to investigate their structure and function.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, surfactants, and other functional materials.

Mechanism of Action

The mechanism of action of 6-iodohexan-1-amine involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to specific receptors or enzymes. The amine group can form hydrogen bonds, further stabilizing the interaction with target molecules. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

    6-Bromohexan-1-amine: Similar structure but with a bromine atom instead of iodine.

    6-Chlorohexan-1-amine: Similar structure but with a chlorine atom instead of iodine.

    6-Fluorohexan-1-amine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 6-Iodohexan-1-amine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and greater polarizability compared to its halogenated counterparts. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H14IN

Molecular Weight

227.09 g/mol

IUPAC Name

6-iodohexan-1-amine

InChI

InChI=1S/C6H14IN/c7-5-3-1-2-4-6-8/h1-6,8H2

InChI Key

ZDASKIFVQMLGCC-UHFFFAOYSA-N

Canonical SMILES

C(CCCI)CCN

Origin of Product

United States

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